molecular formula C13H10FN3O3 B11060548 N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline

N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline

Cat. No.: B11060548
M. Wt: 275.23 g/mol
InChI Key: ZGRUUWDCOGSLMG-UHFFFAOYSA-N
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Description

1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE is a complex organic compound that features a benzyl group, a fluorinated nitrophenyl group, and an oxohydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE typically involves the reaction of benzyl hydrazine with 2-fluoro-4-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-1-(2,4-DINITROPHENYL)-2-OXOHYDRAZINE: Similar structure but with an additional nitro group.

    1-BENZYL-1-(2-FLUORO-4-AMINOPHENYL)-2-OXOHYDRAZINE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

N-benzyl-N-(2-fluoro-4-nitrophenyl)nitrous amide

InChI

InChI=1S/C13H10FN3O3/c14-12-8-11(17(19)20)6-7-13(12)16(15-18)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZGRUUWDCOGSLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=C(C=C(C=C2)[N+](=O)[O-])F)N=O

Origin of Product

United States

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